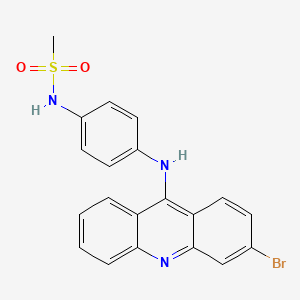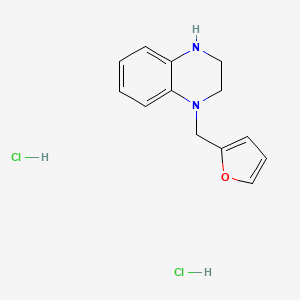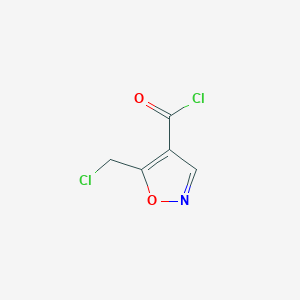
4-Isoxazolecarbonyl chloride, 5-(chloromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isoxazolecarbonyl chloride, 5-(chloromethyl)- is a chemical compound with the molecular formula C5H3Cl2NO2 and a molecular weight of 179.99 g/mol It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isoxazolecarbonyl chloride, 5-(chloromethyl)- typically involves the chlorination of isoxazole derivatives. One common method is the reaction of isoxazole with thionyl chloride (SOCl2) in the presence of a catalyst to introduce the chloromethyl group at the 5-position . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Isoxazolecarbonyl chloride, 5-(chloromethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation with hydrogen peroxide can introduce a hydroxyl group.
Scientific Research Applications
4-Isoxazolecarbonyl chloride, 5-(chloromethyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Isoxazolecarbonyl chloride, 5-(chloromethyl)- involves its ability to interact with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This reactivity is primarily due to the presence of the chloromethyl and carbonyl groups, which can undergo nucleophilic attack and form stable adducts.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-4-isoxazolecarbonyl chloride: Similar in structure but with a methyl group instead of a chloromethyl group.
Isoxazole-5-carbonyl chloride: Lacks the chloromethyl group but retains the core isoxazole structure.
Uniqueness
4-Isoxazolecarbonyl chloride, 5-(chloromethyl)- is unique due to the presence of both the chloromethyl and carbonyl functional groups, which confer distinct reactivity and potential applications. This combination of functional groups allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
139442-86-7 |
|---|---|
Molecular Formula |
C5H3Cl2NO2 |
Molecular Weight |
179.99 g/mol |
IUPAC Name |
5-(chloromethyl)-1,2-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C5H3Cl2NO2/c6-1-4-3(5(7)9)2-8-10-4/h2H,1H2 |
InChI Key |
MECSKRLTNBOYDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=NOC(=C1C(=O)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-({4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B13949196.png)
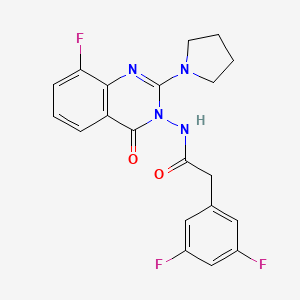

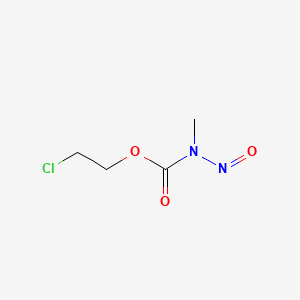
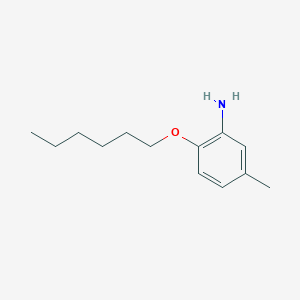
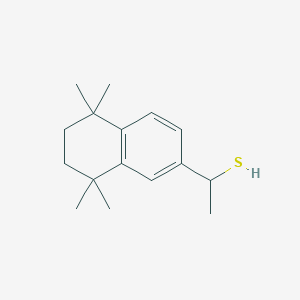

![Benzeneacetic acid, 2,5-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13949253.png)

